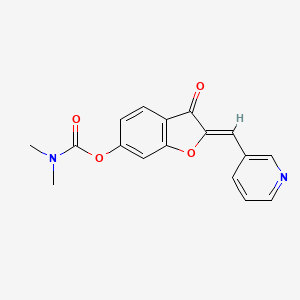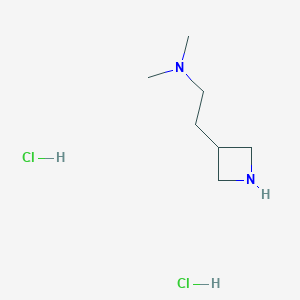
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
Pyrrolidine: Another four-membered nitrogen-containing heterocycle with similar chemical properties.
Piperidine: A six-membered nitrogen-containing heterocycle, often used in medicinal chemistry.
Uniqueness
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine is unique due to its specific structural features, such as the presence of the azetidine ring and the dimethylamino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)4-3-7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUBGEATGCACBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2996530.png)
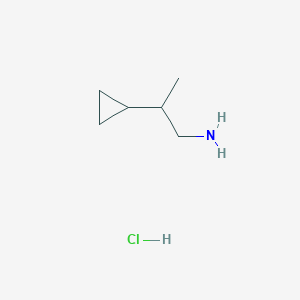
![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)
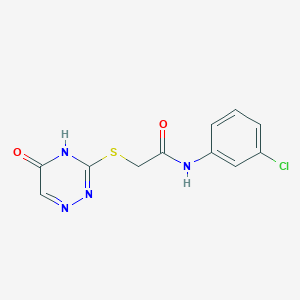
![3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B2996538.png)

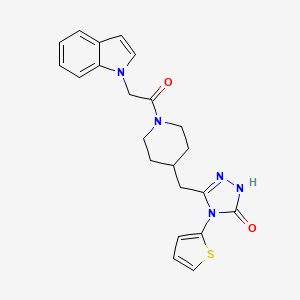
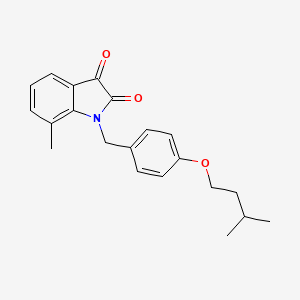
![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)
